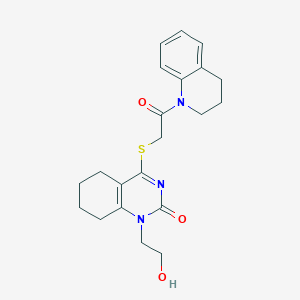

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one" is a complex molecule that appears to be derived from the tetrahydroquinazoline family. This family of compounds is known for its potential biological activities, which include antithyroidal, antitubercular, and antifungal properties . The structure of the compound suggests that it may have been synthesized through a series of reactions involving tetrahydroquinazoline intermediates.

Synthesis Analysis

The synthesis of related tetrahydroquinazoline derivatives typically involves the preparation of N-substituted-o-nitrobenzylamines, followed by the generation of N-substituted-o-aminobenzylamines. These intermediates are then reacted with carbon disulfide to yield tetrahydroquinazoline-2-thiones . Additionally, the synthesis of tetrahydroisoquinoline derivatives, which share a similar structural motif, can be achieved through methods such as the Bischler-Napieralski cyclization, Pictet-Spengler ring closure, and Pomeranz-Fritsch reaction . These methods provide a framework for constructing the complex scaffold of the compound .

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives is characterized by a bicyclic system that includes a tetrahydroquinazoline ring. The compound of interest likely possesses a similar bicyclic system with additional substituents that may influence its reactivity and biological activity. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra and molecular structure, as well as to perform molecular docking studies to predict the biological activity of similar compounds .

Chemical Reactions Analysis

Tetrahydroquinazoline derivatives can undergo various chemical reactions. For instance, they can participate in [2 + 3] annulative coupling reactions with aryliodonio diazo compounds to form triazoloisoquinoline derivatives . Additionally, reactions with thiourea can lead to the formation of thiazolo-s-triazines, and reactions with carbon disulfide can yield dithiocarbamidate derivatives . These reactions demonstrate the versatility of tetrahydroquinazoline derivatives in forming a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups such as thioethers, hydroxyls, and carbonyls can affect properties like solubility, melting point, and reactivity. The synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, for example, involves functional groups that are relevant to the compound of interest and can provide insights into its properties . The coordination behavior of similar compounds with transition metals has been studied, revealing non-electrolytic complexes with potential anti-inflammatory and analgesic activities .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Quinazolinone derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For example, dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates result from reactions of 1,3-bis(methoxycarbonyl)-S-methylisothiourea with substituted 2-aminobenzamides, showcasing the compound's utility in creating dimethyl dicarbamates derived from tetrahydroquinazolines (White & Baker, 1990).

Biological Activities

Quinazolinone derivatives have been explored for their antimicrobial and anticonvulsant activities. For instance, novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, and exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antimicrobial Agents

Another study on new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents indicates the potential of these compounds in combating microbial infections. These derivatives were synthesized and tested for their antimicrobial activities, showing promising results compared to standard treatments (El-zohry & Abd-Alla, 2007).

Photophysical Properties

The photophysical properties of dihydroquinazolinone derivatives have been studied, revealing significant changes depending on solvent polarity. This demonstrates the compounds' potential in photophysical applications and the understanding of intramolecular charge transfer characteristics (Pannipara et al., 2017).

Antitumor Agents

Quinazolinone derivatives have also been evaluated for their antitumor activities. For instance, a novel series of 2-mercapto-3-phenethylquinazolines demonstrated sensible selective activities toward renal and breast cancer cell lines, providing a foundation for future development and derivation of potent and selective antitumor agents (Alanazi et al., 2013).

Propiedades

IUPAC Name |

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-13-12-24-18-10-4-2-8-16(18)20(22-21(24)27)28-14-19(26)23-11-5-7-15-6-1-3-9-17(15)23/h1,3,6,9,25H,2,4-5,7-8,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXJRRYDHJRFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)

![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)